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Compound of Interest

Compound Name: GP2-114

Cat. No.: B237497 Get Quote

For researchers and drug development professionals at the forefront of oncology, this guide

provides a comprehensive comparison of ORIC-114, a promising brain-penetrant, irreversible

inhibitor of EGFR and HER2 exon 20 insertion mutations, against other therapeutic

alternatives. This document synthesizes preclinical and clinical data to objectively assess its

translational potential.

ORIC-114 is a next-generation tyrosine kinase inhibitor (TKI) designed to address the

significant unmet medical need in patients with non-small cell lung cancer (NSCLC) and other

solid tumors harboring EGFR or HER2 exon 20 insertion mutations. These mutations are

notoriously resistant to conventional EGFR TKIs. A key differentiating feature of ORIC-114 is its

ability to cross the blood-brain barrier, offering a potential treatment for patients with central

nervous system (CNS) metastases, a common and devastating complication of this disease.

Preclinical Performance: Potency and Selectivity
ORIC-114 has demonstrated superior potency and selectivity in preclinical studies when

compared to other EGFR/HER2 inhibitors. The following tables summarize key in vitro and in

vivo data.

In Vitro Efficacy: Cellular IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The data below showcases the potent

activity of ORIC-114 against various EGFR exon 20 insertion mutations in cellular assays.
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Compound Cell Line/Mutation IC50 (nM)

ORIC-114
Ba/F3 EGFR

D770_N771insSVD
Sub-nanomolar

Ba/F3 EGFR

V769_D770insASV
Sub-nanomolar

Ba/F3 EGFR

H773_V774insNPH
Sub-nanomolar

Mobocertinib Ba/F3 EGFR NPG 4.3

Ba/F3 EGFR ASV 10.9

Ba/F3 EGFR FQEA 11.8

Ba/F3 EGFR NPH 18.1

Ba/F3 EGFR SVD 22.5

Osimertinib
EGFR Exon 20 Insertion

Mutant Cells
14.7 - 62.7

In Vivo Efficacy: Xenograft Models
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX)

models have confirmed the anti-tumor activity of ORIC-114, including in challenging intracranial

models.
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Compound Xenograft Model Dosage
Tumor Growth
Inhibition (TGI) /
Regression

ORIC-114
EGFR Exon 20

NSCLC PDX
3 mg/kg, once daily

>100% TGI (tumor

regressions)

Intracranial PC-9

(EGFR del 19)
3 mg/kg, once daily

Significant tumor

regression

Mobocertinib
EGFR ASV Mutant

Murine Model
30 mg/kg, once daily 77% TGI

EGFR ASV Mutant

Murine Model
50 mg/kg, once daily 19% tumor regression

Amivantamab
EGFR Exon 20

Insertion PDX
Not specified

Superior to cetuximab

and poziotinib

BDTX-189
EGFR Exon 20

Insertion PDX
Not specified

Dose-dependent

tumor inhibition and

regression

Clinical Performance: Efficacy and Safety in
Patients
ORIC-114 is currently being evaluated in a Phase 1/1b clinical trial (NCT05315700) in patients

with advanced solid tumors harboring EGFR or HER2 alterations. Initial results have been

promising, demonstrating both systemic and CNS activity.

Clinical Efficacy: Objective Response Rates (ORR)
The Objective Response Rate (ORR) is the proportion of patients with a partial or complete

response to therapy. The table below compares the ORR of ORIC-114 with other approved or

investigational therapies for EGFR exon 20 insertion-mutated NSCLC.
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Compound Patient Population
Objective
Response Rate
(ORR)

CNS ORR

ORIC-114

(Enozertinib)

1L EGFR Exon 20

NSCLC (80 mg QD)
67% (Best ORR)

100% (Confirmed,

BICR-RANO)[1]

2L EGFR Exon 20

NSCLC (80 mg QD)
45% (Confirmed)[1] Not Reported

Previously treated

EGFR Exon 20

(amivantamab-

pretreated, 75 mg QD)

67%

Confirmed CNS

complete response in

one patient[2]

Mobocertinib

Previously treated,

platinum-based

chemotherapy

26% (IRC), 35%

(Investigator)[3]
Not Reported

Previously treated,

EGFR TKI

23% (IRC), 32%

(Investigator)[3]
Not Reported

Amivantamab
Post-platinum, EGFR

Exon 20 NSCLC
37-40% Not Reported

Osimertinib (160 mg)
EGFR Exon 20

Mutant NSCLC
24-28%[4][5] Not Reported

BDTX-1535

(Silevertinib)

1L Non-classical

EGFR mutations
60% 86%

Recurrent EGFRm

NSCLC (osimertinib-

resistant)

42% Not Reported

Safety and Tolerability Profile
A favorable safety profile is crucial for the translational potential of any new therapeutic. ORIC-

114 has been generally well-tolerated in clinical trials, with most treatment-related adverse

events (TRAEs) being Grade 1 or 2.
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Compound
Common Treatment-
Related Adverse Events
(TRAEs)

Grade ≥3 TRAEs

ORIC-114 (Enozertinib) Mostly Grade 1-2 TRAEs[6] Low rates of discontinuation[1]

Mobocertinib
Diarrhea (83%), nausea (43%),

rash (33%), vomiting (26%)[7]
Diarrhea (21%)[7]

Amivantamab

Rash (67%), paronychia

(67%), hypoalbuminemia

(59%), infusion-related

reactions (56%)[8]

Thrombosis, bone marrow

suppression, skin/soft tissue

infections[9]

Osimertinib

Diarrhea (40-76%), rash

(39%), fatigue (67%),

decreased platelets (67%)[4]

[10]

Fatigue (10%), anemia (10%),

prolonged QTc (10%) at

160mg dose[4]

BDTX-1535 (Silevertinib)

Rash (70%), diarrhea (35%),

stomatitis, paronychia, nausea,

fatigue

Rash (19% at higher doses)

[11]

Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental design, the

following diagrams illustrate the targeted signaling pathway and a typical preclinical

experimental workflow.
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Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of ORIC-114.
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In Vivo Studies
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Caption: A typical experimental workflow for preclinical evaluation of ORIC-114.

Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below

are summarized protocols for key experiments cited in this guide.
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Cell Viability Assay (MTT/CellTiter-Glo)
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., ORIC-

114, comparators) and a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator.

Reagent Addition:

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a

solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

CellTiter-Glo Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a

luminescent signal proportional to the amount of ATP present.

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT)

or luminescence using a plate reader.

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against

the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model
Cell Preparation: Harvest cancer cells from culture, wash, and resuspend them in a suitable

medium (e.g., PBS or Matrigel mixture).

Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID) in a

pathogen-free environment for at least one week before the experiment.

Tumor Implantation: Subcutaneously inject a defined number of cancer cells into the flank of

each mouse. For intracranial models, stereotactically inject cells into the brain.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

two to three times per week.
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Randomization and Treatment: When tumors reach a specified size, randomize the mice into

treatment and control groups. Administer the test compounds (e.g., ORIC-114) and vehicle

control orally or via the specified route at the predetermined dose and schedule.

Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor the body

weight and overall health of the mice throughout the study.

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor

growth inhibition (TGI) percentage at the end of the study.

Western Blot for Phosphorylated EGFR/HER2
Cell Lysis: Treat cultured cells with the test compounds for a specified time, then lyse the

cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA or Bradford assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate

with a primary antibody specific for phosphorylated EGFR (pEGFR) or HER2 (pHER2).

Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

GAPDH) to determine the relative levels of pEGFR/pHER2.

Conclusion
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The preclinical and early clinical data for ORIC-114 suggest a promising therapeutic with a

potential best-in-class profile for patients with EGFR/HER2 exon 20 insertion-mutated solid

tumors. Its high potency, selectivity, and, most notably, its brain-penetrant properties, position it

as a significant advancement over existing therapies, particularly for patients with CNS

metastases. The ongoing clinical trials will be crucial in further defining its efficacy and safety

profile and solidifying its translational potential in this challenging patient population.

Researchers and clinicians should closely monitor the continued development of this promising

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Assessing the Translational Potential of ORIC-114: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b237497#assessing-the-translational-potential-of-gp2-
114-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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